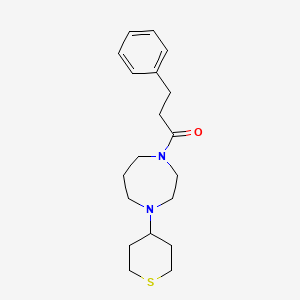
3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)propan-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Nitrogen-containing heteroarene units are commonly found in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, exhibit a variety of biological effects. Among these, β-azolyl ketones are of particular interest. In this context, the compound we’re examining—1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-one—has potential bioactivity .
Synthesis and Catalysis
The synthesis of β-heteroarylated carbonyl compounds is a key area of interest. The aza-Michael reaction, an atom-efficient synthetic protocol, provides access to β-aminocarbonyl derivatives. In the case of our compound, the methodology involves the Michael addition of N-heterocycles to chalcones, mediated by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride. This approach allows for the preparation of 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield . Both the preparation of the chalcone and the triazole Michael addition exhibit good green metrics.
a. Antifungal and Antibacterial Agents: Given the structural features of triazole derivatives, exploring their potential as antifungal and antibacterial agents is promising. Researchers can investigate the compound’s activity against specific pathogens.
b. Herbicide Formulations: 3-Aryl-3-triazolylpropiophenones have been described as efficient components in herbicide formulations. Further studies can evaluate their effectiveness in weed control.
c. Bioactivity Screening: The compound’s bioactivity can be assessed through screening against various biological targets. Researchers can explore its interactions with enzymes, receptors, or other biomolecules.
d. Medicinal Chemistry: Considering the stability and binding ability of nitrogen-containing heteroarenes, medicinal chemists may explore modifications of this compound to enhance its pharmacological properties.
e. Material Science: The unique structure of 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-one could make it interesting for material science applications. Researchers might investigate its optical, electronic, or mechanical properties.
f. Computational Chemistry: Molecular modeling and computational studies can provide insights into the compound’s behavior, energetics, and interactions.
Conclusion
Feel free to explore any of these directions based on your specific interests or research goals! 🌟 .
Eigenschaften
IUPAC Name |
3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c22-19(8-7-17-5-2-1-3-6-17)21-12-4-11-20(13-14-21)18-9-15-23-16-10-18/h1-3,5-6,18H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGIJDSQYJJLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

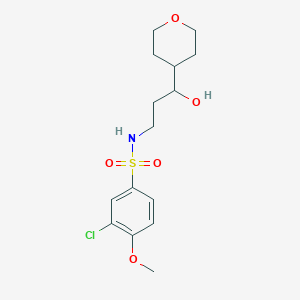
![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)
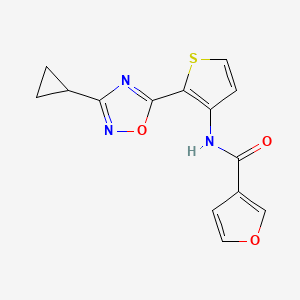
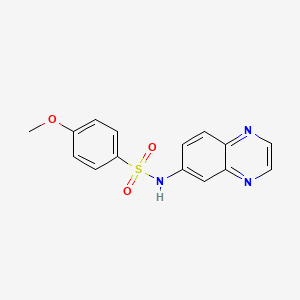
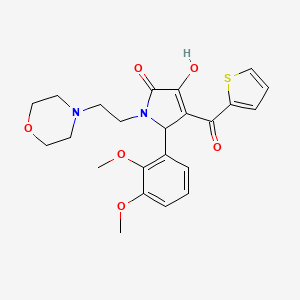


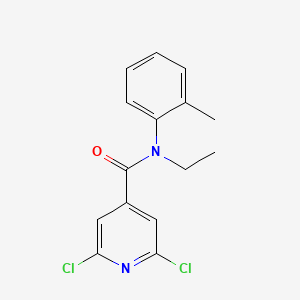
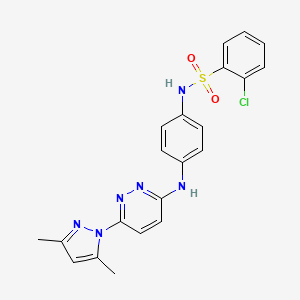
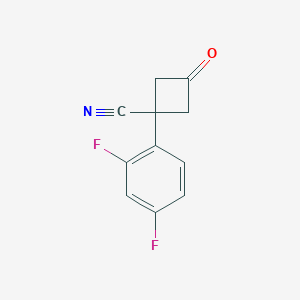
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2682391.png)
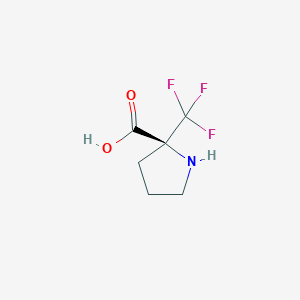
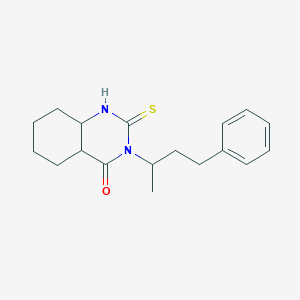
![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2682395.png)